molecular formula C13H23BrO2 B13617700 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran

Cat. No.: B13617700
M. Wt: 291.22 g/mol
InChI Key: OPBYXCXBLDKVAS-UHFFFAOYSA-N
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Description

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromomethylation of a precursor compound. One common method is the reaction of a cyclohexyl derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to introduce the bromomethyl group . This reaction is followed by the formation of the tetrahydrofuran ring through cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation processes are crucial to obtain high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.

Scientific Research Applications

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule . The tetrahydrofuran ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Bromomethylcyclohexane: Similar in structure but lacks the tetrahydrofuran ring.

    Tetrahydrofuran: Lacks the bromomethyl and cyclohexyl groups.

    Cyclohexylmethanol: Similar but lacks the bromomethyl group and tetrahydrofuran ring.

Uniqueness

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran is unique due to the combination of the bromomethyl group, cyclohexyl ring, and tetrahydrofuran ring in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

2-[[1-(bromomethyl)-3-methylcyclohexyl]oxymethyl]oxolane

InChI

InChI=1S/C13H23BrO2/c1-11-4-2-6-13(8-11,10-14)16-9-12-5-3-7-15-12/h11-12H,2-10H2,1H3

InChI Key

OPBYXCXBLDKVAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OCC2CCCO2

Origin of Product

United States

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